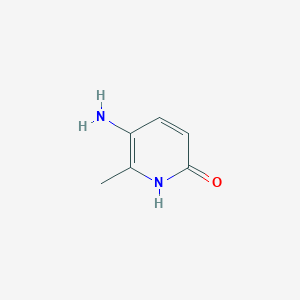

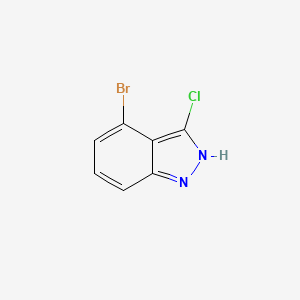

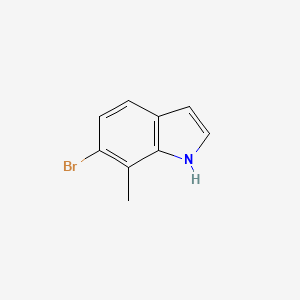

![molecular formula C7H4BrClN2 B1292651 3-溴-4-氯-1H-吡咯并[2,3-b]吡啶 CAS No. 1000340-39-5](/img/structure/B1292651.png)

3-溴-4-氯-1H-吡咯并[2,3-b]吡啶

描述

The compound 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic molecule that has been the subject of various studies due to its potential applications in organic synthesis and pharmaceutical chemistry. The presence of bromine and chlorine atoms on the pyrrolopyridine core structure makes it a versatile intermediate for further chemical modifications and functionalizations .

Synthesis Analysis

The synthesis of related halogenated pyridines typically involves multi-step methodologies starting from simpler halopyridines. For instance, the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines from 3-bromo-2-chloropyridine involves a nucleophilic aromatic substitution (SNAr) with sodium methanethiolate (NaSMe), followed by Sonogashira coupling and halocyclization . Another example is the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, which is an important intermediate for a new insecticide, starting from 2,3-dichloropyridine via nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis .

Molecular Structure Analysis

The molecular structure of halogenated pyridines has been extensively studied using X-ray diffraction and spectroscopic techniques. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . Similarly, the crystal structures of 3-chloro-5-hydroxy-2,6-dimethylpyridine and 3-bromo-5-hydroxy-2,6-dimethyl-pyridine were determined, showing strong hydrogen bonding in the structures .

Chemical Reactions Analysis

The reactivity of halogenated pyridines allows for various chemical transformations. For instance, thieno[2,3-b]pyridine was converted into its 3-chloro, 3-bromo, and 3-iodo derivatives using elemental halogen, silver sulfate, and sulfuric acid . The regioselective bromination of thieno[2,3-b]pyridine at the 4-position has also been achieved, demonstrating the potential of such compounds as building blocks in drug discovery .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine was studied using high-resolution X-ray diffraction data, revealing the covalent nature of N–C and C–C bonds and the presence of intermolecular hydrogen bonds . The nonlinear optical properties of certain pyridine derivatives have been computed, showing values greater than urea due to the conjugation effect . Additionally, the bioactivity of these compounds has been confirmed by experimental activity against bacteria and fungus .

科学研究应用

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

“3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine” derivatives have been found to have potent activities against FGFR1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .

Methods of Application

The specific derivative compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Results or Outcomes

The compound 4h significantly inhibited the migration and invasion of 4T1 cells . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

Application in Diabetes Treatment

Specific Scientific Field

This application falls under the field of Endocrinology .

Summary of the Application

Compounds similar to “3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine” have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The compounds were found to be effective in reducing blood glucose levels, which could be beneficial in treating type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

未来方向

The future directions for research on “3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine” and related compounds could involve further exploration of their synthesis, properties, and potential applications. Given their potential as inhibitors, these compounds could be further investigated for their potential in the treatment of various diseases .

属性

IUPAC Name |

3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGXTRWCWHBPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Cl)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646889 | |

| Record name | 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1000340-39-5 | |

| Record name | 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

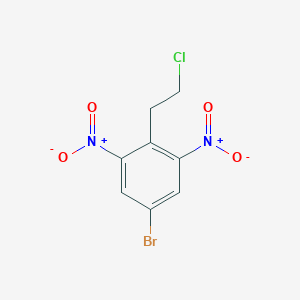

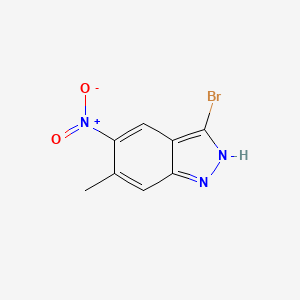

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)

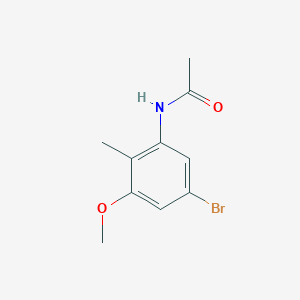

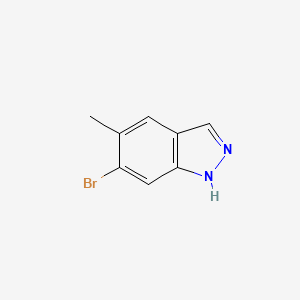

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)

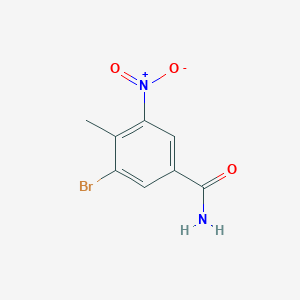

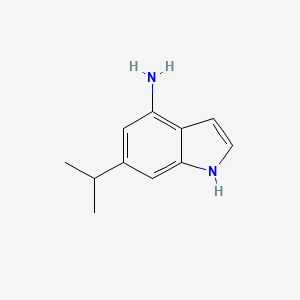

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)